

# Conteltinib treatment duration optimization

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## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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## Clinical Dosing and Efficacy Data

The table below summarizes key findings from a first-in-human Phase 1 clinical trial, which provides the most direct evidence for dosing and initial efficacy [1] [2].

Patient Population	Recommended Phase 2 Dose	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)
ALK TKI-Naïve	600 mg, once daily (QD)	64.1% (25/39 patients)	15.9 months	15.0 months
Crizotinib-Pretreated	300 mg, twice daily (BID)	33.3% (7/21 patients)	6.73 months	6.60 months

- Safety Profile:** The study found **Conteltinib** had a **manageable safety profile**. The most common treatment-related adverse events were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), and nausea (37.5%). Most adverse events were low-grade, with only 14.1% of patients experiencing grade 3 or higher events [1] [2].

## Mechanism of Action and Targets

**Conteltinib** is a potent, multi-kinase inhibitor. Its primary and secondary targets with corresponding in vitro activity (IC50 values) are listed below [3] [4]:

Target	Inhibitory Activity (IC50)	Clinical/Preclinical Relevance
FAK	1.6 nM	Primary target; overexpressed in various tumors, crucial for cell adhesion, survival, and migration [5] [6].
ALK	16 nM	Primary target; key driver in ALK-positive NSCLC, ~10x more potent than crizotinib in enzymatic assays [1].
Pyk2	Information missing	Paralog of FAK; concurrent inhibition of FAK/Pyk2 may confer advantageous anti-cancer effects [6].

## Preclinical Insights for Experimental Design

Preclinical studies suggest **Conteltinib**'s anti-tumor activity extends beyond ALK-positive NSCLC and can be enhanced in combination therapies.

- **Synergistic Effects:** In human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402), **Conteltinib** (3  $\mu$ M) synergized with the multi-kinase inhibitor **XL184** to significantly reduce cell survival and enhance caspase-dependent apoptosis compared to either agent alone [4].
- **In Vivo Validation:** In HepG2 xenograft mouse models, the combination of **Conteltinib** and XL184 showed superior tumor growth inhibition (77.4%) versus monotherapy with either drug [4].
- **Proposed Mechanism of Synergy:** The synergistic effect is partially attributed to **Conteltinib**'s ability to block XL184-induced FAK phosphorylation, which may otherwise act as a pro-survival feedback mechanism [4].

## Frequently Asked Questions (FAQs)

**Q1: What is the clinical status of Conteltinib?** **Conteltinib** is an **investigational drug** that has successfully completed a Phase I clinical trial in China for advanced ALK-positive NSCLC [7] [1]. It has not yet received market approval from regulatory agencies.

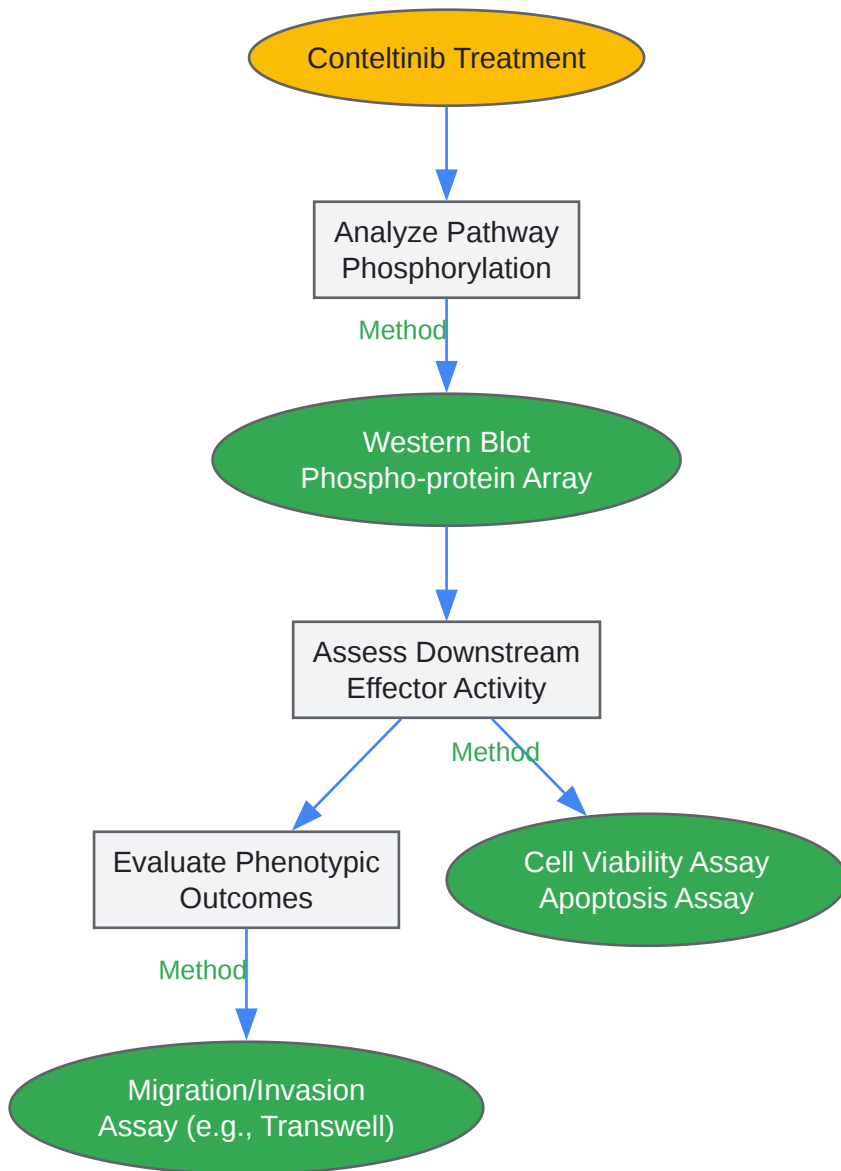
**Q2: How do I select a starting dose for in vivo studies?** For in vivo efficacy studies, you can reference the clinical dose. The Phase I trial established a recommended dose of **600 mg QD** [1]. A published in vivo study used a dose of **50 mg/kg** administered intragastrically in mouse models [4]. It is crucial to conduct your own dose-finding and tolerability studies specific to your animal model.

**Q3: What are the key pathways to investigate when using Conteltinib?** Given its targets, you should focus on signaling pathways related to both **ALK** and **FAK**.

- **ALK signaling** primarily affects the **PI3K/AKT, JAK/STAT, and RAS/MEK/ERK** pathways [1].
- **FAK signaling** also converges on key oncogenic pathways like **PI3K/AKT/mTOR** and **RAS/RAF/MEK/ERK**, and can regulate the activity of **p53** and **YAP** [5] [6].

## Experimental Pathway Analysis Workflow

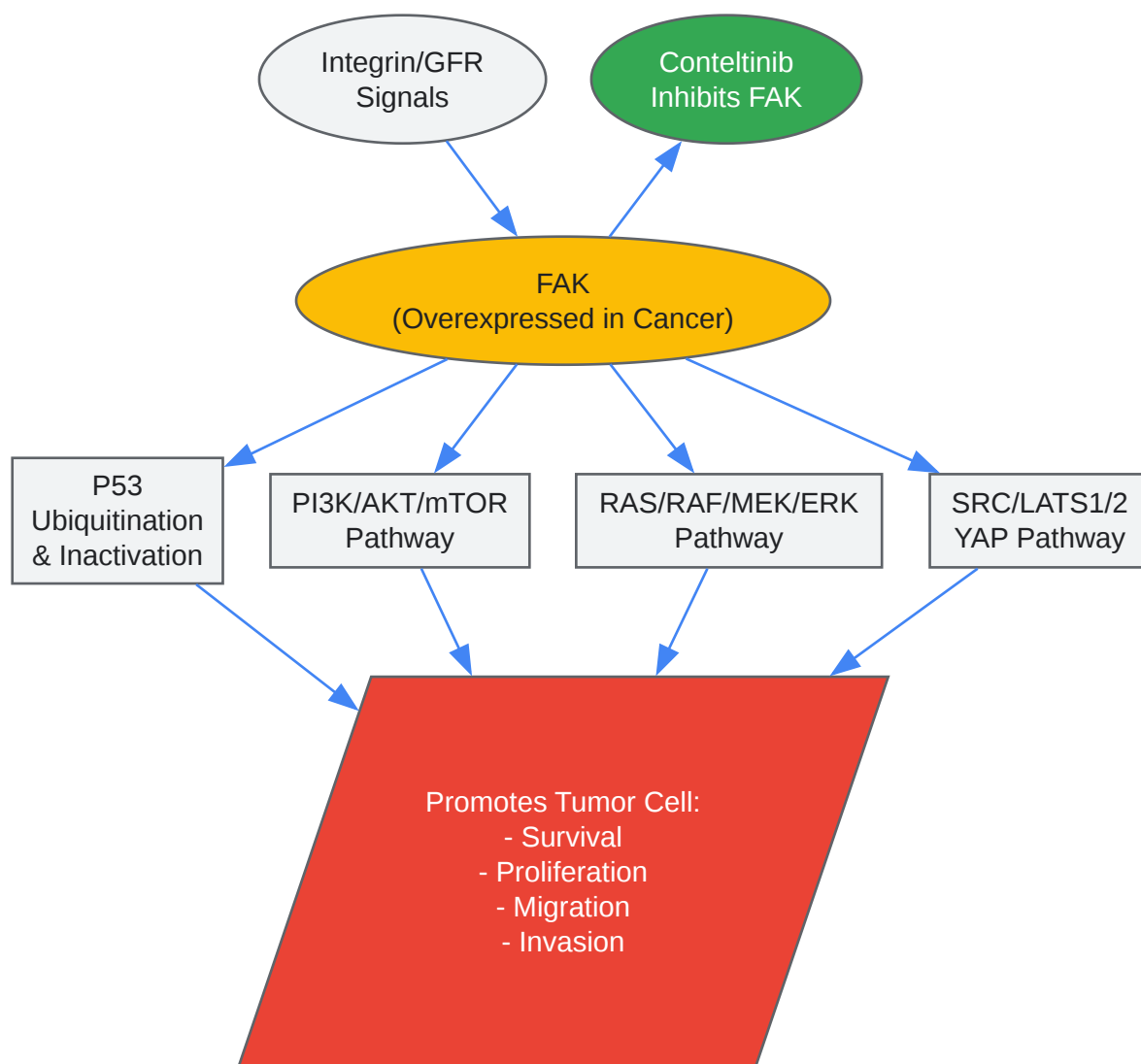
For investigating **Conteltinib**'s mechanisms, you can follow the experimental workflow below to map its effects on key signaling pathways.



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## FAK Signaling Pathway in Cancer

This diagram illustrates the key signaling pathways modulated by FAK inhibition, which you can use as a reference for your mechanistic studies.



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## References

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To cite this document: Smolecule. [Conteltinib treatment duration optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-treatment-duration-optimization>]

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